molecular formula C16H19F2N3O2 B12383466 Sdh-IN-5

Sdh-IN-5

Cat. No.: B12383466
M. Wt: 323.34 g/mol
InChI Key: KORACUDXWQRKRR-UHFFFAOYSA-N
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Description

Sdh-IN-5, also known as compound 7d, is a potent inhibitor of succinate dehydrogenase. Succinate dehydrogenase is an enzyme involved in both the tricarboxylic acid cycle and oxidative phosphorylation. This compound has demonstrated significant antifungal efficacy, particularly against Rhizoctonia solani, a pathogenic fungus affecting rice leaves .

Preparation Methods

The synthesis of Sdh-IN-5 involves the preparation of pyrazole-4-carboxamide derivatives containing an ether group. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with suitable amines.

Chemical Reactions Analysis

Sdh-IN-5 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sdh-IN-5 has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of succinate dehydrogenase and related biochemical pathways.

    Biology: this compound is used to investigate the role of succinate dehydrogenase in cellular metabolism and energy production.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of fungal infections.

    Industry: This compound is explored for its use in developing new fungicides for agricultural applications

Mechanism of Action

Sdh-IN-5 exerts its effects by inhibiting succinate dehydrogenase, an enzyme that catalyzes the oxidation of succinate to fumarate in the tricarboxylic acid cycle. This inhibition disrupts the electron transport chain and oxidative phosphorylation, leading to a decrease in cellular energy production. The molecular targets of this compound include the active site of succinate dehydrogenase, where it binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Sdh-IN-5 is compared with other succinate dehydrogenase inhibitors, such as carboxin, fluxapyroxad, boscalid, benzovindiflupyr, and bixafen. These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound is unique due to its potent antifungal activity and specific efficacy against Rhizoctonia solani .

Similar compounds include:

    Carboxin: A widely used fungicide targeting succinate dehydrogenase.

    Fluxapyroxad: Another succinate dehydrogenase inhibitor with broad-spectrum fungicidal activity.

    Boscalid: Known for its effectiveness against a wide range of fungal pathogens.

    Benzovindiflupyr: A newer succinate dehydrogenase inhibitor with enhanced activity.

    Bixafen: Used in agriculture for its strong antifungal properties

Properties

Molecular Formula

C16H19F2N3O2

Molecular Weight

323.34 g/mol

IUPAC Name

N-(2-butoxyphenyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C16H19F2N3O2/c1-3-4-9-23-13-8-6-5-7-12(13)19-16(22)11-10-21(2)20-14(11)15(17)18/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,22)

InChI Key

KORACUDXWQRKRR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CN(N=C2C(F)F)C

Origin of Product

United States

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